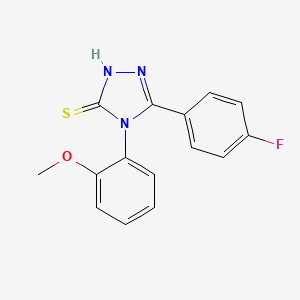
5-(4-fluorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
作用机制
Target of Action
CCG-24002, also known as 5-(4-fluorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-24002 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various proteins involved in the pathway .
Biochemical Pathways
The RhoA pathway is involved in the regulation of the actin cytoskeleton, which is crucial for cell migration and invasion . By inhibiting this pathway, CCG-24002 impacts the expression of several actin-binding proteins that drive membrane protrusion, including ArpC2, VASP, and profilin1 (Pfn1) .
Pharmacokinetics
Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted (adme) in the body . These properties significantly impact a drug’s bioavailability and therapeutic efficacy.
Result of Action
CCG-24002 has shown promising results in inhibiting cancer cell growth and metastasis . It inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations and selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . It also inhibits Rho-dependent invasion by prostate cancer cells .
Action Environment
The action of CCG-24002 can be influenced by various environmental factors. For instance, the age and disease state of the patient can significantly impact drug or radiopharmaceutical bioavailability, pharmacologic response, drug sensitivity, and drug interactions . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiocarbonyldiimidazole to yield the desired triazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
5-(4-fluorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Halogenated, nitrated, or alkylated aromatic compounds.
科学研究应用
5-(4-fluorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound may be used as a fungicide or pesticide due to its biological activity.
Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-bromophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methylphenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorine atom in 5-(4-fluorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
IUPAC Name |
3-(4-fluorophenyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-20-13-5-3-2-4-12(13)19-14(17-18-15(19)21)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMOWUVKWYVVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-({1-(4-fluorobenzyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyridin-2(1H)-one](/img/structure/B5657975.png)
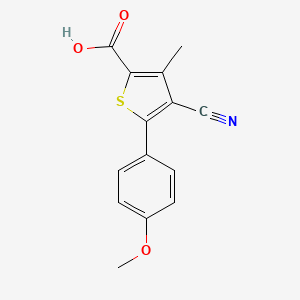
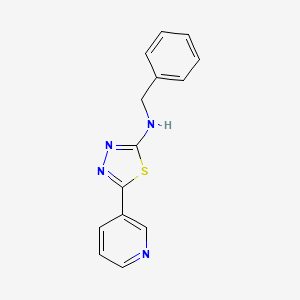
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(2'-fluorobiphenyl-3-yl)carbonyl]piperidine](/img/structure/B5658014.png)
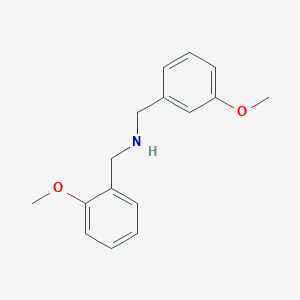
![3-Propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B5658025.png)
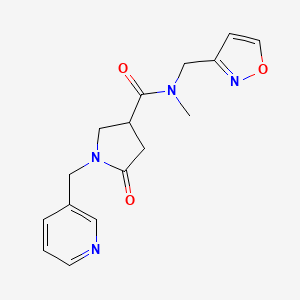

![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5658042.png)
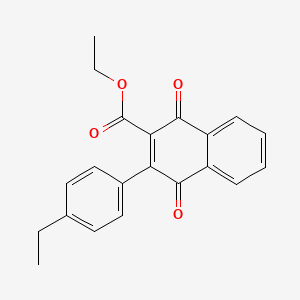
![5-(aminosulfonyl)-N-cyclopropyl-2-fluoro-N-[(2E)-3-phenyl-2-propen-1-yl]benzamide](/img/structure/B5658048.png)
![4-({2-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5658057.png)
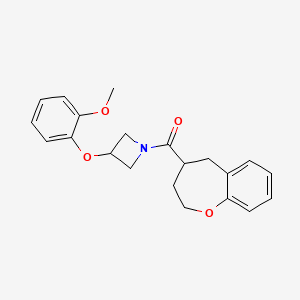
![2-(dimethylamino)-N-methyl-2-(3-methylphenyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5658077.png)
